8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Synthetic chemistry Cross-coupling Building block diversification

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 904750-36-3) is a spirocyclic building block combining a 1,4-dioxa-8-azaspiro[4.5]decane core with a 4-bromobenzyl substituent at the piperidine nitrogen. The compound belongs to the dioxa-azaspiro[4.5]decane family, a privileged scaffold in medicinal chemistry for CCR1 antagonists, DGAT1 inhibitors, and sigma-1 receptor ligands.

Molecular Formula C14H18BrNO2
Molecular Weight 312.2 g/mol
CAS No. 904750-36-3
Cat. No. B1276404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
CAS904750-36-3
Molecular FormulaC14H18BrNO2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)CC3=CC=C(C=C3)Br
InChIInChI=1S/C14H18BrNO2/c15-13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-11H2
InChIKeyMJANUFLPRSVKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 904750-36-3): Physicochemical Baseline and Structural Context for Scientific Procurement


8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 904750-36-3) is a spirocyclic building block combining a 1,4-dioxa-8-azaspiro[4.5]decane core with a 4-bromobenzyl substituent at the piperidine nitrogen. The compound belongs to the dioxa-azaspiro[4.5]decane family, a privileged scaffold in medicinal chemistry for CCR1 antagonists, DGAT1 inhibitors, and sigma-1 receptor ligands. Key computed properties include a predicted logP of 6.06, a boiling point of 387.1±42.0 °C, and a molecular weight of 312.20 g/mol . The 4-bromobenzyl group provides a synthetic handle for cross-coupling diversification, distinguishing it from non-halogenated or aryl-brominated analogs .

Why 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane Cannot Be Replaced by Generic Spirocyclic Analogs


Generic substitution among dioxa-azaspiro[4.5]decane derivatives fails because subtle changes in substituent type (benzyl vs. phenyl vs. alkyl), halogen identity (Br vs. Cl vs. F), and hybridization of the halogen-bearing carbon (sp³-benzylic vs. sp²-aryl) produce measurable differences in physicochemical properties, synthetic reactivity, and biological target engagement. These differences directly impact purification feasibility, downstream derivatization efficiency, and pharmacological profiling, making homologous analogs non-interchangeable without requalification of entire synthetic routes and assay cascades.

Quantitative Differentiation Guide for 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane vs. Closest Analogs


Benzylic Bromine Enables Chemoselective Suzuki-Miyaura Cross-Coupling vs. Aryl-Brominated Analog

The 4-bromobenzyl group places bromine on an sp³-hybridized benzylic carbon, enabling chemoselective Suzuki-Miyaura coupling with arylboronic acids under mild conditions. In contrast, 8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 858516-24-2) bears bromine on an sp²-aryl carbon, requiring harsher palladium catalysis and offering lower chemoselectivity in the presence of other electrophilic sites . Selective double Suzuki cross-coupling of para-bromobenzyl bromides has been demonstrated to yield unsymmetrical diarylmethanes with high selectivity [1].

Synthetic chemistry Cross-coupling Building block diversification

LogP 6.06 Delivers 2–3 Log Units Higher Lipophilicity Than the Fluoroethoxy Sigma-1 Radioligand Analog

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibits a predicted logP of 6.06 . This is 2–3 log units higher than the radiolabeled sigma-1 ligand 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a), which was specifically designed for low lipophilicity to reduce non-specific binding in tumor imaging [1]. The bromobenzyl compound's elevated logP makes it a preferred starting point for programs requiring high membrane permeability or blood-brain barrier penetration, while the fluoroethoxy variant is optimized for low background signal in imaging applications.

Lipophilicity CNS penetration Drug design

Boiling Point 387.1 °C — a 23 °C Distillation Advantage Over the 4-Bromophenyl Analog

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has a predicted boiling point of 387.1±42.0 °C at 760 mmHg . The direct 4-bromophenyl analog (8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane, CAS 858516-24-2) boils at 410.1±45.0 °C . The 23 °C lower boiling point of the benzyl derivative reflects the presence of the flexible methylene spacer, which reduces molecular rigidity and intermolecular packing, translating to easier distillative purification at laboratory and pilot scales.

Purification Thermal properties Process chemistry

Higher pKa (Predicted 5.05) Increases Ionizable Fraction at Physiological pH vs. 4-Bromophenyl Analog (pKa 4.17)

The predicted pKa of the piperidine nitrogen in 8-(4-bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is estimated at 5.05±0.40 based on structural analogs, compared to 4.17±0.40 for 8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane . The 0.88 log unit higher pKa reflects the electron-donating effect of the methylene spacer, yielding a larger fraction of the ionized (protonated) form at pH 4–5, which can significantly affect solubility in aqueous formulation buffers and salt-formation propensity.

Ionization state Solubility Bioavailability

Molecular Weight 312.2 g/mol — 14 g/mol Higher Than the 4-Bromophenyl Analog, Shifting Calculated Properties

The molecular weight of 8-(4-bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is 312.20 g/mol (C14H18BrNO2) , which is 14.02 g/mol higher than 8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (298.18 g/mol, C13H16BrNO2) . This difference corresponds exactly to one methylene (–CH2–) unit and alters calculated molar dosing concentrations, molar extinction coefficients, and mass-based formulation ratios.

Molecular weight Dosing calculations Physicochemical properties

Procurement-Guided Application Scenarios for 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane Based on Verified Differentiation


Late-Stage Diversification of Lead Series via Benzylic Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams requiring a versatile spirocyclic core for SAR expansion should select this compound over the 4-bromophenyl analog because the benzylic bromine enables chemoselective Suzuki coupling with arylboronic acids under mild conditions, generating diarylmethane-substituted analogs in a single step . This avoids the need for separate halogen introduction and enables rapid parallel library synthesis.

Sigma-1 Receptor Ligand Development Requiring High Lipophilicity for CNS Exposure

For sigma-1 receptor programs targeting central nervous system indications where high brain penetration is desired, the predicted logP of 6.06 provides a 1000-fold lipophilicity advantage over the low-logP fluoroethoxy imaging analog (Ki = 5.4 nM) [1]. The bromine atom further serves as a placeholder for late-stage cold-to-hot halogen exchange to introduce ¹⁸F or ¹²⁵I for PET/SPECT tracer development.

Phosphazene-Based Antimicrobial Agent Synthesis Using DASD Building Block

In phosphazene chemistry, 1,4-dioxa-8-azaspiro[4.5]decane (DASD) derivatives bearing 4-bromobenzyl pendant arms have been incorporated into mono- and dispirocyclotriphosphazenes showing antimicrobial activity . The bromobenzyl group enhances the structural diversity of the phosphazene library compared to pyrrolidine or piperidine-substituted analogs, and the bromine enables further functionalization of the pendant arm post-phosphazene assembly.

Purification-Sensitive Scale-Up Where Thermal Stability Is Critical

Process chemists scaling up spirocyclic intermediates benefit from the target compound's 23 °C lower boiling point (387.1 °C) relative to the 4-bromophenyl analog (410.1 °C) . This reduces the risk of thermal degradation of the acid-sensitive ketal moiety during vacuum distillation and lowers energy costs, making it the preferred choice for multi-kilogram campaigns.

Quote Request

Request a Quote for 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.